molecular formula C19H23N3O3 B14962095 1',3,3'-trimethyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

1',3,3'-trimethyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B14962095
M. Wt: 341.4 g/mol
InChI Key: NLQQMDQOQNSEGR-UHFFFAOYSA-N
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Description

1’,3,3’-trimethyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate arrangement of pyridoquinoline and pyrimidine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3,3’-trimethyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step organic reactions. The process often starts with the preparation of the pyridoquinoline core, followed by the introduction of the pyrimidine ring through cyclization reactions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1’,3,3’-trimethyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridoquinoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Substituting Agents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds.

Scientific Research Applications

1’,3,3’-trimethyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’,3,3’-trimethyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’,3,3’-trimethyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is unique due to its specific combination of pyridoquinoline and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

1',3,3'-trimethylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione

InChI

InChI=1S/C19H23N3O3/c1-12-8-9-22-14-7-5-4-6-13(14)11-19(15(22)10-12)16(23)20(2)18(25)21(3)17(19)24/h4-7,12,15H,8-11H2,1-3H3

InChI Key

NLQQMDQOQNSEGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(C1)C3(CC4=CC=CC=C42)C(=O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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